1-ethyl-N-{4-[(thiophen-2-ylsulfonyl)amino]phenyl}-1H-pyrazole-3-carboxamide
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Overview
Description
1-ETHYL-N-{4-[(2-THIENYLSULFONYL)AMINO]PHENYL}-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ETHYL-N-{4-[(2-THIENYLSULFONYL)AMINO]PHENYL}-1H-PYRAZOLE-3-CARBOXAMIDE typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring is synthesized through the condensation of 1,3-diketones with hydrazines.
Introduction of the Ethyl Group: The ethyl group is introduced via alkylation reactions.
Attachment of the Thienylsulfonyl Group: The thienylsulfonyl group is attached through sulfonylation reactions, often using thienylsulfonyl chloride as a reagent.
Final Coupling: The final coupling involves the reaction of the intermediate compounds to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as Amberlyst-70 can be used to enhance reaction efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
1-ETHYL-N-{4-[(2-THIENYLSULFONYL)AMINO]PHENYL}-1H-PYRAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced forms of the sulfonyl group.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
1-ETHYL-N-{4-[(2-THIENYLSULFONYL)AMINO]PHENYL}-1H-PYRAZOLE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-ETHYL-N-{4-[(2-THIENYLSULFONYL)AMINO]PHENYL}-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes involved in inflammatory pathways.
Pathways Involved: It inhibits the activity of enzymes by binding to their active sites, thereby preventing the formation of pro-inflammatory molecules.
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-3-methyl-1H-pyrazole-5-ol: Known for its antimicrobial properties.
4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide: Exhibits antiviral activity.
Uniqueness
1-ETHYL-N-{4-[(2-THIENYLSULFONYL)AMINO]PHENYL}-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to its combination of the thienylsulfonyl group and the pyrazole ring, which imparts distinct biological activities and chemical reactivity .
Properties
Molecular Formula |
C16H16N4O3S2 |
---|---|
Molecular Weight |
376.5 g/mol |
IUPAC Name |
1-ethyl-N-[4-(thiophen-2-ylsulfonylamino)phenyl]pyrazole-3-carboxamide |
InChI |
InChI=1S/C16H16N4O3S2/c1-2-20-10-9-14(18-20)16(21)17-12-5-7-13(8-6-12)19-25(22,23)15-4-3-11-24-15/h3-11,19H,2H2,1H3,(H,17,21) |
InChI Key |
QRDANAINRSTRHI-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC(=N1)C(=O)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC=CS3 |
Origin of Product |
United States |
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